molecular formula C14H17N5O B11704263 6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol

6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol

Cat. No.: B11704263
M. Wt: 271.32 g/mol
InChI Key: CFHWRPJTMUSVTI-OVCLIPMQSA-N
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Description

6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a hydrazine moiety, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, followed by the formation of the triazine ring. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazine ring and hydrazine moiety play crucial roles in binding to these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

6-methyl-3-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H17N5O/c1-9(2)12-6-4-11(5-7-12)8-15-18-14-16-13(20)10(3)17-19-14/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+

InChI Key

CFHWRPJTMUSVTI-OVCLIPMQSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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